molecular formula C26H30N4O4 B1684609 Unii-4T71DC0G0A CAS No. 937273-04-6

Unii-4T71DC0G0A

Cat. No.: B1684609
CAS No.: 937273-04-6
M. Wt: 462.5 g/mol
InChI Key: NNXDIGHYPZHXTR-ONEGZZNKSA-N
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Description

SB-1578, also known as ONX-0805, is a novel, orally bioavailable inhibitor of Janus kinase 2 (JAK2) with specificity for JAK2 within the Janus kinase family. It also exhibits potent activity against FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (c-Fms). SB-1578 blocks the activation of these kinases and their downstream signaling in pertinent cells, leading to inhibition of pathological cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-1578 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of SB-1578 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, purification processes, and quality control measures to meet industrial standards. The exact methods and conditions used in industrial production are proprietary and not publicly available.

Chemical Reactions Analysis

Types of Reactions

SB-1578 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of SB-1578.

Scientific Research Applications

SB-1578 has a wide range of scientific research applications, including:

Mechanism of Action

SB-1578 exerts its effects by inhibiting the activity of JAK2, FLT3, and c-Fms. These kinases play pivotal roles in the activation of pathways that underlie the pathogenesis of autoimmune diseases. By blocking the activation of these kinases and their downstream signaling, SB-1578 inhibits pathological cellular responses, including inflammation and immune cell infiltration .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis.

    Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.

    Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.

Uniqueness

SB-1578 is unique due to its specificity for JAK2 within the Janus kinase family and its potent activity against FLT3 and c-Fms. This unique kinase spectrum provides a strong rationale for its ongoing clinical development in autoimmune diseases .

Properties

CAS No.

937273-04-6

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene

InChI

InChI=1S/C26H30N4O4/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29)/b4-3+

InChI Key

NNXDIGHYPZHXTR-ONEGZZNKSA-N

SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONX 0805;  ONX0805;  ONX0805;  SB1578;  SB1578;  SB 1578.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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